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Compound of Interest

Compound Name: 1-phenyl-1H-imidazol-4-amine

Cat. No.: B185903

A comprehensive analysis of the structure-activity relationships (SAR) of 1-phenyl-1H-imidazole
derivatives reveals critical insights for the rational design of potent and selective therapeutic
agents. While specific SAR data for 1-phenyl-1H-imidazol-4-amine derivatives is limited in
publicly available literature, extensive research on related 1-phenyl-imidazole analogs provides
a strong foundation for understanding the impact of structural modifications on their biological
activity. This guide synthesizes key findings from studies on various targets, including enzyme
inhibition and receptor modulation, presenting quantitative data, detailed experimental
protocols, and visual representations of SAR principles.

The 1-phenyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the
core of numerous biologically active compounds.[1] Its versatility allows for substitutions at
multiple positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.
Researchers have explored modifications on both the phenyl and imidazole rings to optimize
potency and selectivity for a range of biological targets.

Comparative Analysis of Biological Activities

The biological activity of 1-phenyl-1H-imidazole derivatives is highly dependent on the nature
and position of substituents. The following tables summarize the quantitative data from various
studies, highlighting the structure-activity relationships for different therapeutic targets.

Dopamine D2 and Serotonin 5-HT1A Receptor Binding
Affinity
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A study on 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines, which contain a 1-
phenyl-imidazole core, identified compounds with mixed dopamine D2 and serotonin 5-HT1A
receptor affinities, a profile similar to the atypical antipsychotic clozapine. Modifications on the
N4-phenyl ring of the piperazine moiety significantly influenced receptor binding.

Substitution on N4-

Compound Phenyl Ring D2 IC50 (nM) 5-HT1A IC50 (nM)
la Unsubstituted >10,000 >10,000

1b 2-Methoxy 25 25

1o 2-Ethoxy 30 30

1g 4-Chloro 50 >10,000

1f 3-Chloro >10,000 100

Data sourced from Battistina Asproni, et al. (2002).
Key SAR Insights:

« Introduction of an ortho-methoxy or ethoxy group on the N4-phenyl ring dramatically
increases affinity for both D2 and 5-HT1A receptors.

o A para-chloro substituent confers high affinity and selectivity for D2 receptors.

¢ A meta-chloro substituent leads to preferential affinity for 5-HT1A receptors.

Xanthine Oxidase Inhibition

N-phenyl aromatic amide derivatives incorporating an imidazole moiety have been investigated
as potent xanthine oxidase (XO) inhibitors for the treatment of hyperuricemia. The SAR studies
revealed that specific substitutions on the N-phenyl ring are crucial for high inhibitory activity.
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Substitution on N-phenyl
Compound . XO IC50 (pv)
ring

Lead g25 (structure not specified) (baseline)

3-(1H-imidazol-1-yl)-4-((2-
12r 0.028
methylbenzyl)oxy)

Topiroxostat (Reference drug) 0.017

Data sourced from Meng, F. et al. (2023).
Key SAR Insights:

e The presence of a 3-(1H-imidazol-1-yl) group and a 4-((2-methylbenzyl)oxy) group on the N-
phenyl ring resulted in the most potent XO inhibitor, 12r, with an IC50 value comparable to

the known drug topiroxostat.

CYP121 Inhibition (Antimycobacterial Activity)

1-(4-Biphenylylmethyl)-1H-imidazole derivatives have been identified as potent inhibitors of
CYP121, an essential enzyme in Mycobacterium tuberculosis. The affinity for CYP121 was
found to be sensitive to substitutions on the biphenyl moiety.

Compound Modification KD (pM)
1:.47 Parent compound 5

L89 (structure not specified) 0.3

L16 (structure not specified) 0.5

L78 (structure not specified) 0.6

Data sourced from Walter, I. et al. (2021).
Key SAR Insights:

e The imidazole moiety is considered essential for binding to the heme iron of the enzyme.
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e Specific, though unspecified, modifications on the biphenyl scaffold led to compounds with
significantly improved binding affinity (lower KD values) compared to the parent compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are
representative experimental protocols for key assays cited in this guide.

Radioligand Binding Assays for D2 and 5-HT1A
Receptors

Objective: To determine the binding affinity of test compounds for dopamine D2 and serotonin
5-HT1A receptors.

Methodology:

e Membrane Preparation: Membranes from CHO cells stably expressing human D2 or 5-HT1A
receptors are prepared.

e Binding Assay:

o For D2 receptors, membranes are incubated with a specific radioligand (e.qg.,
[3H]spiperone) and various concentrations of the test compound in a suitable buffer.

o For 5-HT1A receptors, membranes are incubated with a specific radioligand (e.g., [3H]8-
OH-DPAT) and the test compounds.

¢ Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The
reaction is then terminated by rapid filtration through glass fiber filters to separate bound
from free radioligand.

» Quantification: The radioactivity retained on the filters is measured using a liquid scintillation
counter.

» Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the
specific binding of the radioligand) are calculated by non-linear regression analysis of the
competition curves.
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This is a generalized protocol based on standard receptor binding assay methodologies.

In Vitro Xanthine Oxidase Inhibition Assay

Objective: To evaluate the inhibitory effect of compounds on xanthine oxidase activity.

Methodology:

Enzyme and Substrate Preparation: A solution of xanthine oxidase (from bovine milk) and a
solution of the substrate, xanthine, are prepared in a phosphate buffer (pH 7.5).

o Assay Procedure:
o The test compound, dissolved in DMSO, is pre-incubated with the enzyme solution.
o The reaction is initiated by adding the xanthine substrate.

e Measurement: The activity of xanthine oxidase is determined by measuring the increase in
absorbance at 295 nm, which corresponds to the formation of uric acid.

o Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against
the logarithm of the inhibitor concentration.

This protocol is based on the methodology described for the evaluation of XO inhibitors.

Visualizing Structure-Activity Relationships

Graphical representations can effectively illustrate the complex relationships between chemical
structure and biological function. The following diagrams, created using the DOT language,
visualize key SAR principles and experimental workflows.
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Caption: SAR of 1-Phenyl-Imidazole derivatives at D2 and 5-HT1A receptors.
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Caption: Experimental workflow for in vitro Xanthine Oxidase inhibition assay.

Conclusion

The structure-activity relationship of 1-phenyl-1H-imidazole derivatives is a rich area of
research with significant implications for drug discovery. The studies highlighted in this guide
demonstrate that small structural modifications to the 1-phenyl-imidazole scaffold can lead to
profound changes in biological activity and selectivity. For instance, the strategic placement of
substituents on the phenyl ring can switch the pharmacological profile of a compound from a
mixed D2/5-HT1A ligand to a selective agent for one receptor subtype. Similarly, the addition of
specific functional groups can transform a weakly active molecule into a potent enzyme
inhibitor.

While a detailed SAR analysis specific to 1-phenyl-1H-imidazol-4-amine derivatives remains
an area for future investigation, the principles derived from related analogs provide a valuable
roadmap for the design of novel therapeutic agents. Further research focusing on the 4-amino
substitution is warranted to fully explore the potential of this chemical space.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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